Pristane
Overview
Description
Pristane, also known as 2,6,10,14-tetramethylpentadecane, is a natural saturated terpenoid alkane primarily obtained from shark liver oil. Its name is derived from the Latin word “pristis,” meaning shark. This compound is also found in the stomach oil of birds in the order Procellariiformes, in mineral oil, and in some foods . It is a colorless, odorless liquid that is immiscible with water but soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride .
Mechanism of Action
Target of Action
Pristane, a natural saturated terpenoid alkane, primarily targets the immune system, specifically B and T lymphocytes . It interacts with the phospholipid bilayer of these cells . This compound also targets Triggering Receptors Expressed on Myeloid cells-1 (TREM-1) in myeloid dendritic cells .
Mode of Action
This compound induces a dysfunctional response in B and T lymphocytes against environmental stimuli, leading to an immune response against different autoantigens . This interaction results in tissue damage and the development of autoimmune diseases, such as systemic lupus erythematosus (SLE) . This compound also increases the effects of TLR7 ligands, such as the endogenous U1 RNA Sm and RNP antigen .
Biochemical Pathways
This compound induces apoptosis both in vivo and in vitro . It arrests cell growth and induces cell death by apoptosis via the mitochondrial pathway of caspase activation in a dose-dependent manner . This process leads to the creation of nuclear autoantigens, which may be the initiating event in the development of autoimmunity .
Pharmacokinetics
It is known that this compound is a membrane-active compound that interacts with phospholipid bilayers and cell membranes . It is immiscible with water but soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride .
Result of Action
The action of this compound results in the development of a lupus-like autoimmune syndrome . It leads to chronic peritoneal inflammation, resulting in lupus, which in certain mouse strains is complicated by lung microvascular injury and diffuse alveolar hemorrhage (DAH) . The induction of apoptosis by this compound leads to the creation of nuclear autoantigens, which may be the initiating event in the development of autoimmunity .
Action Environment
This compound’s action is influenced by environmental factors. It has been used in research to understand the role of environmental factors that may predispose to the development of SLE . The intraperitoneal injection of this compound stimulates the formation of lupus-associated autoantibodies against multiple nuclear antigens . The environmental contributions and interferon signatures present in patients with SLE can be evaluated using the this compound-induced lupus (PIL) model .
Biochemical Analysis
Biochemical Properties
Pristane is known to interact with various biomolecules, inducing autoimmune diseases in rodents . It is used in research to understand the pathogenesis of rheumatoid arthritis and lupus .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been observed to induce autoimmune diseases in rodents .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still under research. It is known that this compound can induce plasmacytomas, particularly valuable for studying B-cell tumors like Burkitt’s lymphoma .
Preparation Methods
Pristane can be synthesized through various methods. One notable method involves the flow dehydrative hydrogenation of allylic alcohol using a packed-bed reactor charged with a palladium on carbon (Pd/C) catalyst. This method allows for the dehydration and hydrogenation processes to occur in a single column, simplifying the production process . Industrial production of this compound often involves extraction from natural sources such as shark liver oil.
Chemical Reactions Analysis
Pristane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include molecular hydrogen, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pristane has a wide range of applications in scientific research:
Chemistry: this compound is used as a standard in the analysis of hydrocarbons and as a reference compound in chromatography.
Biology: It is used to induce autoimmune diseases in rodents, such as lupus and rheumatoid arthritis, to study the pathogenesis of these diseases
Industry: It serves as a lubricant, transformer oil, and anti-corrosion agent.
Comparison with Similar Compounds
Pristane is often compared with other similar compounds, such as:
Phytane: Another terpenoid alkane, phytane is structurally similar to this compound but has different biological and chemical properties.
Incomplete Freund’s Adjuvant (IFA): Used in immunology to enhance the immune response, IFA can induce lupus-related autoantibodies in non-autoimmune mice.
This compound’s unique ability to induce specific autoimmune diseases and its diverse applications in research and industry make it a valuable compound in various fields.
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVVFBFDXDTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870919 | |
Record name | Norphytane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | Pristane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16407 | |
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Record name | meso-Pristane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
296 °C, 296.00 °C. @ 760.00 mm Hg | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | meso-Pristane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
>110 °C (>230 °F) - closed cup | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.775-0.795 at 20 °C | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Diffuse pulmonary hemorrhage (DPH) is an uncommon but critical complication of systemic lupus erythematosus. Peritoneal administration of 2,6,10,14-tetramethylpentadecane (pristane) can recapitulate a lupus-like syndrome in mice, which can develop into DPH within a few weeks, especially in C57BL/6 mice. Mac-1 (CD11b/CD18), a leukocyte adhesion molecule, is known to play a role in inflammation by regulating migration of leukocytes into injured tissue. In this study, we aimed to clarify the role of Mac-1 in pristane-induced DPH, using Mac-1(-/-) and wild-type (WT) mice on a C57BL/6 background. After pristane injection, Mac-1(-/-) mice showed reduced prevalence of DPH and attenuated peritonitis compared with WT mice. Analysis of the peritoneal lavage on days 5 and 10 after pristane treatment revealed increased numbers of eosinophils and alternatively activated macrophages, but decreased numbers of neutrophils and classically activated macrophages in Mac-1(-/-) mice compared with WT. Enhanced production of IL-4 and IL-13, both key mediators of macrophage polarization toward the mannose receptor(+) (MMR(+)) phenotype, was observed in the peritoneal cavity of Mac-1(-/-) mice. Depletion of neutrophils and eosinophils or adoptive transfer of classically activated macrophages resulted in the exacerbation of pristane-mediated DPH in both WT and Mac-1(-/-) mice. Moreover, peritoneal transfer of F4/80(high)MMR(+) alternatively activated macrophages successfully reduced the prevalence of DPH in WT mice. Collectively, Mac-1 promoted acute inflammatory responses in the peritoneal cavity and the lungs by downregulating granulocyte migration and subsequent phenotypic conversion of macrophages in a pristane-induced systemic lupus erythematosus model. | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, transparent; stable liquid, Mobile, transparent, stable liquid | |
CAS No. |
1921-70-6 | |
Record name | Pristane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1921-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Norphytane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001921706 | |
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Record name | PRISTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114852 | |
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Record name | Pentadecane, 2,6,10,14-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Norphytane | |
Source | EPA DSSTox | |
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Record name | 2,6,10,10-tetramethylpentadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.047 | |
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Record name | PRISTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HZV48DT1 | |
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Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-60 °C /freezing point/, -100 °C | |
Record name | Pristane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8345 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | meso-Pristane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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